Dronedarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.6X10-4 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Dronedarone for Atrial Fibrillation

One area of research focuses on atrial fibrillation, a common type of irregular heartbeat. Studies have investigated dronedarone's effectiveness in preventing the recurrence of atrial fibrillation after cardioversion, a procedure that restores a normal heart rhythm []. However, the results have been mixed, with some studies showing benefit and others failing to demonstrate a significant effect [, ].

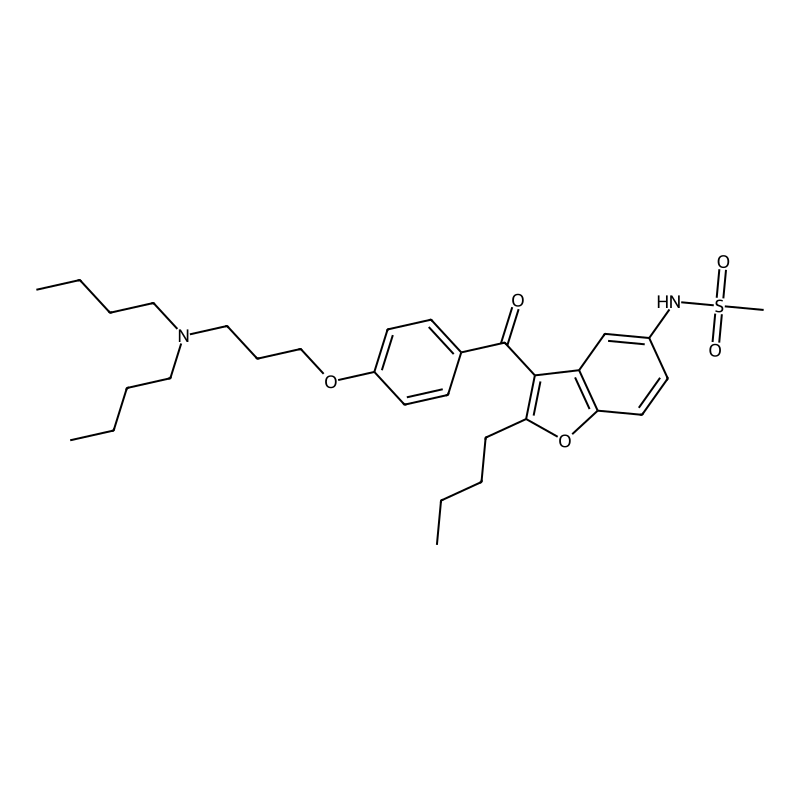

Dronedarone is a synthetic antiarrhythmic medication primarily used for the management of atrial fibrillation and atrial flutter. It is marketed under the brand name Multaq. Structurally, it is a benzofuran derivative closely related to amiodarone but notably lacks iodine moieties, which are associated with various toxicities, particularly thyroid dysfunction. This modification aims to reduce the risk of organ toxicities, such as those affecting the liver and lungs, which are common with amiodarone use. Dronedarone has a molecular formula of C₃₁H₄₄N₂O₅S and an average molecular weight of approximately 556.76 g/mol .

Dronedarone is generally well-tolerated, but potential side effects include:

- Nausea, vomiting, and diarrhea [].

- Lung toxicity (rare but serious) [].

- Liver damage (rare) [].

- QT interval prolongation on electrocardiogram (ECG), which can increase the risk of arrhythmias [].

Dronedarone is contraindicated in patients with severe heart failure, significant lung disease, or a history of thyroid problems [].

Dronedarone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP3A. The initial metabolic pathway involves N-debutylation to form N-debutyl-dronedarone, which retains 10% to 30% of the pharmacological activity of the parent compound. Further metabolism can lead to several other metabolites, including phenol-dronedarone and propanoic acid-dronedarone .

The following reactions summarize its metabolic pathways:

- N-Debutylation:

- Dronedarone → N-Debutyl-dronedarone

- O-Dealkylation:

- N-Debutyl-dronedarone → Phenol-dronedarone

- Oxidative Deamination:

- N-Debutyl-dronedarone → Propanoic acid-dronedarone

- Hydroxylation:

- Dronedarone → Benzofuran-hydroxyl-dronedarone

These reactions contribute to its pharmacokinetic profile, including bioavailability and elimination half-life.

Dronedarone exhibits class III antiarrhythmic properties similar to those of amiodarone. It acts by blocking multiple ion channels, including potassium channels (inhibiting repolarization), sodium channels (slowing conduction), and calcium channels (reducing calcium influx). This multifaceted mechanism allows it to stabilize cardiac rhythm effectively . Clinical studies suggest that dronedarone can improve sinus rhythm maintenance in patients with atrial fibrillation or flutter and may reduce hospitalization rates due to cardiovascular events .

The synthesis of dronedarone involves several steps that typically include:

- Formation of Benzofuran Derivative:

- Starting materials are reacted to form a benzofuran core structure.

- Introduction of Functional Groups:

- The addition of a butyl chain and a methanesulfonamide group is performed through various organic reactions such as alkylation and sulfonation.

- Purification:

- The final product is purified using techniques like recrystallization or chromatography.

These steps ensure that the final compound possesses the desired pharmacological properties while minimizing toxicity.

Dronedarone is primarily indicated for:

- Management of Atrial Fibrillation: It helps maintain sinus rhythm in patients with paroxysmal or persistent atrial fibrillation.

- Reduction of Hospitalization Rates: Clinical trials have shown that it can significantly lower the risk of hospitalization due to cardiovascular events.

- Alternative to Amiodarone: It serves as a safer alternative for patients who may be at risk for amiodarone-related toxicities .

Dronedarone has been studied for its interactions with various drugs, particularly those metabolized by the cytochrome P450 system. Co-administration with strong CYP3A inhibitors can increase dronedarone levels, leading to heightened toxicity risks, including hepatotoxicity . Notably, it may also interact adversely with medications like acetylcholine and acetyldigitoxin, potentially increasing arrhythmogenic risks .

Dronedarone is often compared with other antiarrhythmic agents, particularly amiodarone due to their structural similarities and therapeutic applications.

| Compound Name | Structure Similarity | Key Differences | Unique Features |

|---|---|---|---|

| Amiodarone | High | Contains iodine moieties; longer half-life | Associated with significant organ toxicities |

| Sotalol | Moderate | Primarily a potassium channel blocker; no iodine | Less effective in maintaining sinus rhythm compared to dronedarone |

| Dofetilide | Moderate | Selective potassium channel blocker; higher risk of Torsades de Pointes | Requires renal dose adjustment |

| Flecainide | Low | Sodium channel blocker; no potassium blocking activity | Effective for ventricular arrhythmias |

Dronedarone's unique profile lies in its reduced toxicity due to the absence of iodine and its favorable pharmacokinetics compared to amiodarone, making it a valuable option for managing atrial fibrillation while minimizing adverse effects .

The development of dronedarone represents a systematic approach to structure-activity relationship optimization, aimed at preserving the antiarrhythmic efficacy of amiodarone while minimizing its significant toxicity profile. Through rational molecular modifications, researchers have elucidated the specific contributions of various structural elements to both pharmacological activity and adverse effects [1] [2] [3].

Role of Iodine Absence in Toxicity Reduction

The removal of iodine moieties from the benzofuran ring structure represents the most significant modification in dronedarone compared to amiodarone. This structural change was specifically designed to eliminate the iodine-related organ toxicities that have limited the clinical utility of amiodarone [1] [4] [5].

The absence of iodine atoms addresses multiple toxicological concerns. Amiodarone contains two iodine substituents on the central benzene ring, which contribute to its structural similarity with triiodothyronine, thereby explaining the hypo- and hyperthyroid disorders associated with amiodarone therapy [2]. By eliminating these iodine moieties, dronedarone completely avoids thyroid dysfunction, as demonstrated in clinical trials where no evidence of thyroid toxicity was observed [4] [6].

Table 1: Structural Modifications and Their Effects

| Modification | Purpose | Effect on Properties | Impact on Toxicity |

|---|---|---|---|

| Iodine Removal | Reduce thyroid toxicity and organ adverse effects | Eliminates thyroid dysfunction risk | Eliminates iodine-related organ toxicity |

| Methyl Sulfonyl Group Addition | Decrease lipophilicity and shorten half-life | Reduces tissue accumulation, shorter t1/2 (13-19h vs 40-55 days) | Reduces lipophilicity-related toxicity |

| Benzofuran Ring Core | Maintain antiarrhythmic activity | Preserves multichannel blocking activity | Maintains therapeutic efficacy |

| N-terminal Modifications | Modify pharmacokinetic properties | Alters volume of distribution | Reduces non-cardiovascular adverse effects |

The iodine removal also contributes to reducing other organ toxicities. Clinical studies have shown that dronedarone exhibits significantly reduced pulmonary, hepatic, and dermatological adverse effects compared to amiodarone [7]. The absence of iodine appears to eliminate the tissue accumulation patterns that lead to progressive organ damage, particularly in the lungs and liver [8].

Research findings indicate that the structural similarity between amiodarone and thyroid hormone is largely attributed to the central diiodobenzene ring [2]. By eliminating this structural feature, dronedarone avoids interference with thyroid hormone pathways while maintaining the essential benzofuran pharmacophore necessary for antiarrhythmic activity [9].

Impact of Methyl Sulfonyl Group on Pharmacokinetics

The addition of a methyl sulfonyl group to the benzofuran ring represents a critical pharmacokinetic optimization that addresses the problematic tissue accumulation and prolonged half-life of amiodarone [5] [9]. This modification fundamentally alters the physicochemical properties of the molecule, resulting in improved safety and dosing characteristics.

The methyl sulfonyl group significantly reduces the lipophilicity of dronedarone compared to amiodarone [10] [11]. This reduction in lipophilicity translates to several important pharmacokinetic improvements. The elimination half-life is dramatically shortened from 40-55 days for amiodarone to 13-19 hours for dronedarone [5] [9]. This represents a greater than 50-fold reduction in half-life, allowing for more predictable dosing and faster drug clearance.

Table 2: Ion Channel Effects - Dronedarone vs Amiodarone

| Ion Current | Dronedarone Effect | Amiodarone Effect | Relative Potency |

|---|---|---|---|

| I_Na (Peak sodium) | 97% block at 3 μmol/L | 41% block at 3 μmol/L | 10-fold more potent |

| I_Ca-L (L-type calcium) | IC50 = 0.18 μmol/L | Not specified | More potent |

| I_Kr (Rapid delayed rectifier K+) | IC50 ≤ 3 μmol/L | IC50 = 10 μmol/L | 3-fold more potent |

| I_Ks (Slow delayed rectifier K+) | IC50 = 10 μmol/L | IC50 > 30 μmol/L | 3-fold more potent |

| I_K-ACh (Acetylcholine-activated K+) | IC50 = 10 nmol/L | IC50 = 1 μmol/L | 100-fold more potent |

| I_K1 (Inward rectifier K+) | IC50 > 30 μmol/L | IC50 = 30 μmol/L | Similar |

| β-adrenergic receptors | IC50 = 1.8 μmol/L | IC50 = 8.7 μmol/L | 5-fold more potent |

The reduced lipophilicity also affects tissue distribution. The volume of distribution for dronedarone ranges from 1200-1400 L, which is substantially lower than amiodarone [5]. This reduced volume of distribution contributes to lower tissue accumulation, particularly in adipose tissue and organs where amiodarone typically accumulates and causes toxicity [9].

The methyl sulfonyl group modification also influences the bioavailability profile. While dronedarone has a lower absolute bioavailability (approximately 15%) compared to amiodarone (approximately 50%), this is offset by more predictable pharmacokinetics and the ability to achieve steady-state concentrations within 4-8 days rather than weeks to months required for amiodarone [5] [12].

Metabolism is primarily through cytochrome P450 3A4 pathways for both compounds, but the methyl sulfonyl group influences the metabolic profile. The primary metabolite of dronedarone is the N-debutyl metabolite, which retains 1/10 to 1/3 of the pharmacological activity of the parent compound [10]. This contrasts with amiodarone, where the desethyl metabolite is equipotent and contributes to the prolonged pharmacological effects.

Benzofuran Core Modifications and Antiarrhythmic Potency

The benzofuran core structure represents the essential pharmacophore for antiarrhythmic activity in both amiodarone and dronedarone. While this core structure is preserved in dronedarone, subtle modifications in its substitution pattern significantly influence the pharmacological profile and potency [1] [7] [3].

Research has demonstrated that dronedarone exhibits enhanced potency at several ion channels compared to amiodarone despite structural modifications. The benzofuran core with its specific substitution pattern in dronedarone shows 10-fold greater potency for peak sodium current inhibition, with 97% blockade at 3 μmol/L compared to only 41% blockade for amiodarone at the same concentration [3].

Table 3: Pharmacokinetic Impact of Structural Modifications

| Parameter | Dronedarone | Amiodarone | Modification Responsible |

|---|---|---|---|

| Half-life | 13-19 hours | 40-55 days | Methyl sulfonyl group |

| Bioavailability | 15% (with food) | ~50% | Combined modifications |

| Lipophilicity | Reduced | High | Methyl sulfonyl group |

| Volume of Distribution | 1200-1400 L | Very high | Iodine removal + methyl sulfonyl |

| Tissue Accumulation | Lower | High | Methyl sulfonyl group |

| Metabolism | CYP3A4 mediated | CYP3A4, CYP2C8 | Overall structural changes |

| Protein Binding | >98% | >96% | Minimal change |

The acetylcholine-activated potassium current represents an area of particular enhancement, where dronedarone demonstrates 100-fold greater potency than amiodarone [13] [3]. This enhanced potency for I_K-ACh blockade is therapeutically significant because this current plays a prominent role in vagally induced atrial fibrillation and is constitutively active in chronic atrial fibrillation [3].

The benzofuran core modifications also influence calcium channel interactions. Dronedarone shows more potent inhibition of slow L-type calcium channels compared to amiodarone, with an IC50 value approximately 50 times lower than amiodarone [7]. This enhanced calcium channel blocking activity contributes to the rate control properties observed clinically.

Table 4: Structure-Activity Relationships for Antiarrhythmic Potency

| Structural Feature | Role in Activity | Effect on Potency | SAR Significance |

|---|---|---|---|

| Benzofuran core | Essential for multichannel blocking | Maintains antiarrhythmic efficacy | Critical pharmacophore |

| Butyl side chain | Contributes to lipophilicity | Required for activity | Modifiable for optimization |

| Methyl sulfonyl group | Modulates pharmacokinetics | Slightly reduces potency vs amiodarone | Key modification for safety |

| Absence of iodine | Reduces toxicity without major activity loss | Preserves most antiarrhythmic effects | Major safety improvement |

| N-terminal dibutylamine | Affects receptor binding | Influences tissue selectivity | Fine-tuning of activity |

The substitution pattern on the benzofuran ring influences the multichannel blocking profile that defines Class III antiarrhythmic activity. Dronedarone exhibits properties of all four Vaughan Williams antiarrhythmic classes, with the benzofuran modifications contributing to enhanced Class I (sodium channel blockade) and Class II (antiadrenergic) effects compared to amiodarone [7] [9].

Recent structure-activity relationship studies have identified the benzofuran ring as metabolically susceptible to reactive intermediate formation [14] [15]. This finding has led to investigations of site-directed deuteration strategies to further optimize the safety profile while preserving antiarrhythmic potency. Such studies demonstrate that modifications to the benzofuran core can reduce cytochrome P450-mediated bioactivation without compromising therapeutic efficacy.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 8.12 (est)

Appearance

Melting Point

149-153 °C

Storage

UNII

GHS Hazard Statements

H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (60%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Multaq is indicated for the maintenance of sinus rhythm after successful cardioversion in adult clinically stable patients with paroxysmal or persistent atrial fibrillation (AF). Due to its safety profile, Multaq should only be prescribed after alternative treatment options have been considered. Multaq should not be given to patients with left ventricular systolic dysfunction or to patients with current or previous episodes of heart failure.

Livertox Summary

Drug Classes

Therapeutic Uses

Multaq is indicated to reduce the risk of cardiovascular hospitalization in patients with paroxysmal or persistent atrial fibrillation (AF) or atrial flutter (AFL), with a recent episode of AF/AFL and associated cardiovascular risk factors (i.e., age greaer than 70, hypertension, diabetes, prior cerebrovascular accident, left atrial diameter greater than or equal to 50 mm or left ventricular ejection fraction (LVEF) less than 40%), who are in sinus rhythm or who will be cardioverted. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BD - Antiarrhythmics, class iii

C01BD07 - Dronedarone

Mechanism of Action

Pharmacological inhibition of human-ether-a-go-go-related gene (HERG) K(+) channels by structurally and therapeutically diverse drugs is associated with the 'acquired' form of long QT syndrome and with potentially lethal cardiac arrhythmias. Two aromatic amino-acid residues (Y652 and F656) on the inner (S6) helices are considered to be key constituents of a high affinity drug binding site within the HERG channel pore cavity. Using wild-type (WT) and mutant HERG channels expressed in mammalian cell lines, we have investigated HERG channel current (I(HERG)) blockade at 37+/-1 degrees C by dronedarone a non-iodinated analogue of the Class III antiarrhythmic agent amiodarone. Under our conditions WT I(HERG) tails, measured at -40 mV following activating pulses to +30 mV, were blocked with IC(50) values of approximately 59 and 70 nM for dronedarone and amiodarone, respectively. I(HERG) inhibition by dronedarone was contingent upon channel gating, with block developing rapidly on membrane depolarization, but with no preference for activated over inactivated channels. High external [K(+)] (94 mM) reduced the potency of I(HERG) inhibition by both dronedarone and AMIOD. Strikingly, mutagenesis to alanine of the S6 residue F656 (F656A) failed to eliminate blockade by both dronedarone and amiodarone, whileY652A had comparatively little effect on dronedarone but some effect on amiodarone. These findings demonstrate that high affinity drug blockade of I(HERG) can occur without a strong dependence on the Y652 and F656 aromatic amino-acid residues.

In animals, dronedarone prevents atrial fibrillation or restores normal sinus rhythm depending on the model used. It also prevents ventricular tachycardia and ventricular fibrillation in several animal models. These effects most likely result from its electrophysiological properties belonging to all four Vaughan-Williams classes. Dronedarone is a multichannel blocker inhibiting the potassium currents (including IK(Ach), IKur, IKr, IKs) and thus prolonging cardiac action potential and refractory periods (Class III). It also inhibits the sodium currents (Class Ib) and the calcium currents (Class IV). It noncompetitively antagonises adrenergic activities (Class II).

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration, about 84% of the labeled dose is excreted in feces and 6% is excreted in urine, mainly as metabolites. Unchanged parent compound and the N-debutyl metabolite accounted for less than 15% of the total radioactivity in the plasma.

The volume of distribution at steady-state ranges from 1200 to 1400 L following intravenous administration.

Following intravenous administration, the clearance ranged from 130 to 150 L/h.

The in vitro plasma protein binding of dronedarone and its N-debutyl metabolite is 99.7% and 98.5% respectively and is not saturable. Both compounds bind mainly to albumin. After intravenous administration the volume of distribution at steady state (Vss) ranges from 1,200 to 1,400 L.

Following oral administration in fed condition, dronedarone is well absorbed (at least 70%). However due to presystemic first pass metabolism, the absolute bioavailability of dronedarone (given with food) is 15%. Concomitant intake of food increases dronedarone bioavailability by on average 2- to 4- fold. After oral administration in fed conditions, peak plasma concentrations of dronedarone and the main circulating active metabolite (N-debutyl metabolite) are reached within 3 to 6 hours. After repeated administration of 400 mg twice daily, steady state is reached within 4 to 8 days of treatment and the mean accumulation ratio for dronedarone ranges from 2.6 to 4.5. The steady state mean dronedarone Cmax is 84-147 ng/mL and the exposure of the main N-debutyl metabolite is similar to that of the parent compound. The pharmacokinetics of dronedarone and its N-debutyl metabolite both deviate moderately from dose proportionality: a 2-fold increase in dose results in an approximate 2.5- to 3.0-fold increase with respect to Cmax and AUC.

After oral administration, approximately 6% of the labelled dose is excreted in urine mainly as metabolites (no unchanged compound excreted in urine) and 84% are excreted in feces mainly as metabolites. After IV administration the plasma clearance of dronedarone ranges from 130 to 150 l/h. The terminal elimination half-life of dronedarone is around 25-30 hours and that of its N-debutyl metabolite around 20-25 hours. In patients, dronedarone and its metabolite are completely eliminated from the plasma within 2 weeks after the end of a 400 mg twice daily- treatment.

Metabolism Metabolites

Dronedarone is extensively metabolised, mainly by CYP 3A4 (see section 4.5). The major metabolic pathway includes N-debutylation to form the main circulating active metabolite followed by oxidation, oxidative deamination to form the inactive propanoic acid metabolite, followed by oxidation, and direct oxidation. The N-debutyl metabolite exhibits pharmacodynamic activity but is 3 to 10-times less potent than dronedarone. This metabolite contributes to the pharmacological activity of dronedarone in humans.

Associated Chemicals

Wikipedia

Iodoacetic_acid

FDA Medication Guides

Dronedarone Hydrochloride

TABLET;ORAL

SANOFI AVENTIS US

10/23/2023

Drug Warnings

Multaq is contraindicated in patients with New York Heart Association (NYHA) Class IV heart failure, or NYHA Class II - III heart failure with a recent decompensation requiring hospitalization or referral to a specialized heart failure clinic. In a placebo-controlled study in patients with severe heart failure requiring recent hospitalization or referral to a specialized heart failure clinic for worsening symptoms (the ANDROMEDA Study), patients given dronedarone had a greater than two-fold increase in mortality. Such patients should not be given dronedarone

Postmarketing cases of new onset and worsening heart failure have been reported during treatment with Multaq. Advise patients to consult a physician if they develop signs or symptoms of heart failure, such as weight gain, dependent edema, or increasing shortness of breath. If heart failure develops or worsens, consider the suspension or discontinuation of Multaq.

Hepatocellular liver injury, including acute liver failure requiring transplant, has been reported in patients treated with multaq in the post-marketing setting. Advise patients treated with Multaq to report immediately symptoms suggesting hepatic injury (such as anorexia, nausea, vomiting, fever, malaise, fatigue, right upper quadrant pain, jaundice, dark urine, or itching). Consider obtaining periodic hepatic serum enzymes, especially during the first 6 months of treatment. It is not known whether routine periodic monitoring of serum enzymes will prevent the development of severe liver injury. If hepatic injury is suspected, promptly discontinue Multaq and test serum enzymes, aspartate aminotransferase (AST), alanine aminotransferase (ALT) and alkaline phosphatase, as well as serum bilirubin, to establish whether there is liver injury. If liver injury is found, institute appropriate treatment and investigate the probable cause. Do not restart Multaq in patients without another explanation for the observed liver injury.

For more Drug Warnings (Complete) data for Dronedarone (18 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of dronedarone is around 25-30 hours and that of its N-debutyl metabolite around 20-25 hours.

Use Classification

Methods of Manufacturing

Interactions

Dronedarone increased simvastatin/simvastatin acid exposure by 4- and 2-fold, respectively. Because of multiple mechanisms of interaction with statins (CYPs and transporters), follow statin label recommendations for use with CYP 3A and P-gP inhibitors such as dronedarone.

Pantoprazole, a drug that increases gastric pH, did not have a significant effect on dronedarone pharmacokinetics.

Verapamil and diltiazem are moderate CYP 3A inhibitors and increase dronedarone exposure by approximately 1.4-to 1.7-fold.

For more Interactions (Complete) data for Dronedarone (16 total), please visit the HSDB record page.

Dates

2: Kondratieva DS, Afanasiev SA, Popov SV. Influence of Amiodarone and Dronedarone on the Force-Interval Dependence of Rat Myocardium. Biomed Res Int. 2018 Aug 2;2018:4737489. doi: 10.1155/2018/4737489. eCollection 2018. PubMed PMID: 30155479; PubMed Central PMCID: PMC6098862.

3: Chilukoti RK, Lendeckel J, Darm K, Bukowska A, Goette A, Sühling M, Utpatel K, Peters B, Homuth G, Völker U, Wolke C, Scharf C, Lendeckel U. Integration of "omics" techniques: Dronedarone affects cardiac remodeling in the infarction border zone. Exp Biol Med (Maywood). 2018 Jul;243(11):895-910. doi: 10.1177/1535370218788517. PubMed PMID: 30105952; PubMed Central PMCID: PMC6108048.

4: Baek IH. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat. Xenobiotica. 2018 Sep 12:1-6. doi: 10.1080/00498254.2018.1496369. [Epub ahead of print] PubMed PMID: 29962267.

5: Grimaldi-Bensouda L, Wedemeyer H, Wiegand J, Lohse AW, Benichou J, Rossignol M, Larrey D, Abenhaim L, Poynard T, Schott E; PGRx-ALI study group. Dronedarone, amiodarone and other antiarrhythmic drugs, and acute liver injuries: a case-referent study. Int J Cardiol. 2018 Sep 1;266:100-105. doi: 10.1016/j.ijcard.2018.04.007. PubMed PMID: 29887424.

6: Ehrlich JR. Re-gaining confidence in contemporary dronedarone use. Int J Cardiol. 2018 Aug 1;264:97-98. doi: 10.1016/j.ijcard.2018.04.030. PubMed PMID: 29776579.

7: Friberg L. Safety of apixaban in combination with dronedarone in patients with atrial fibrillation. Int J Cardiol. 2018 Aug 1;264:85-90. doi: 10.1016/j.ijcard.2018.02.055. PubMed PMID: 29776576.

8: Piotrkowska B, Nerdinger S, Schreiner E, Selič L, Graczyk PP. A short synthesis of Dronedarone. Bioorg Med Chem. 2018 Aug 7;26(14):4330-4335. doi: 10.1016/j.bmc.2018.03.041. Epub 2018 Mar 28. PubMed PMID: 29716765.

9: Oryan A, Bemani E, Bahrami S. Emerging role of amiodarone and dronedarone, as antiarrhythmic drugs, in treatment of leishmaniasis. Acta Trop. 2018 Sep;185:34-41. doi: 10.1016/j.actatropica.2018.04.022. Epub 2018 Apr 22. Review. PubMed PMID: 29689189.

10: Chen S, Wu Q, Ning B, Bryant M, Guo L. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone. Arch Toxicol. 2018 Jun;92(6):1969-1981. doi: 10.1007/s00204-018-2196-x. Epub 2018 Apr 3. PubMed PMID: 29616291.

11: Wu C, Tcherny-Lessenot S, Dai W, Wang Y, Kechemir H, Gandhi S, Lin S, Juhaeri J. Assessing the Risk for Peripheral Neuropathy in Patients Treated With Dronedarone Compared With That in Other Antiarrhythmics. Clin Ther. 2018 Mar;40(3):450-455.e1. doi: 10.1016/j.clinthera.2018.01.015. Epub 2018 Feb 28. PubMed PMID: 29500139.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5